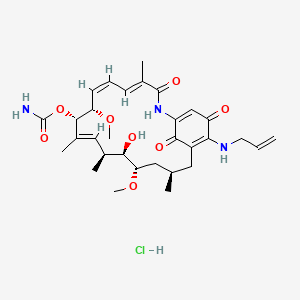

17-AAG (Hydrochloride)

Description

Historical Context of Heat Shock Protein 90 (Hsp90) as a Molecular Target

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for maintaining cellular protein homeostasis by assisting in the proper folding, stabilization, and activation of a wide array of client proteins. nih.govuclan.ac.uk While essential for normal cellular function, Hsp90's role is particularly magnified in cancerous cells. These cells often rely on mutated or overexpressed proteins for their growth and survival, many of which are client proteins of Hsp90. nih.govicr.ac.uk This dependency makes Hsp90 a compelling target for cancer therapy, as its inhibition can simultaneously disrupt multiple signaling pathways vital for tumor progression. nih.govicr.ac.uk

The journey to recognizing Hsp90 as a druggable target began serendipitously in the early 1990s with the discovery that the natural product geldanamycin (B1684428), a benzoquinone ansamycin (B12435341) antibiotic isolated from Streptomyces hygroscopicus, could revert the transformed phenotype of cancer cells. nih.govnih.gov Subsequent research revealed that geldanamycin exerts its effects by binding to a specific pocket in the N-terminal domain of Hsp90. wikipedia.org This binding competitively inhibits the essential ATPase activity of Hsp90, leading to the misfolding and subsequent degradation of its client proteins by the proteasome. nih.govnih.gov

The discovery of geldanamycin's mechanism of action was a landmark event, validating Hsp90 as a viable therapeutic target. tandfonline.com However, geldanamycin itself proved unsuitable for clinical development due to significant hepatotoxicity and poor solubility. oncotarget.comcancer.gov This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among the first and most studied of these was 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), also known as tanespimycin. oncotarget.comcancer.gov The development of 17-AAG and other Hsp90 inhibitors, including natural products like radicicol (B1680498) and various synthetic molecules, marked a significant advancement in the field, paving the way for preclinical and clinical investigation into Hsp90 inhibition as a cancer treatment strategy. nih.gov

Rationale for 17-AAG (Hydrochloride) as a Preclinical Research Agent

17-AAG emerged as a key preclinical research agent due to its targeted mechanism of action and its improved, albeit still challenging, pharmacological profile compared to its parent compound, geldanamycin. cancer.govmdpi.com As a derivative, 17-AAG retains the core ability to specifically inhibit Hsp90 by binding to its N-terminal ATP pocket, thereby blocking the chaperone's function and inducing the degradation of its oncogenic client proteins. nih.govcancer.gov

The primary rationale for its use in preclinical studies is its ability to potently and selectively target a protein that is critical for the survival of cancer cells. Hsp90 is overexpressed in many tumor types and is essential for the stability and function of numerous proteins that drive cancer, including mutated kinases, transcription factors, and steroid hormone receptors. nih.govnih.gov By inhibiting Hsp90, 17-AAG can simultaneously disrupt several key oncogenic pathways, offering a multi-targeted approach to cancer therapy. oncotarget.com

Preclinical research has extensively utilized 17-AAG to validate the concept of Hsp90 inhibition in various cancer models. Studies in cell lines and animal xenograft models have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis across a broad spectrum of cancers, including breast, colon, lung, and melanoma. oncotarget.comhematologyandoncology.net For instance, research has shown that 17-AAG treatment leads to the degradation of key Hsp90 client proteins like Akt, Raf-1, and HER-2, resulting in the inhibition of downstream signaling pathways crucial for cell proliferation and survival. wikipedia.orgnih.gov

Despite having a better toxicity profile than geldanamycin, 17-AAG still possesses limitations, such as poor water solubility, which complicates its formulation and administration. pnas.orgnih.gov This led to the development of more soluble derivatives like the hydrochloride salt of its hydroquinone (B1673460) form, IPI-504 (retaspimycin hydrochloride), and the water-soluble analog 17-DMAG (alvespimycin). nih.govpnas.org Nevertheless, 17-AAG remains a cornerstone compound in Hsp90 research, providing a critical tool to explore the biological consequences of Hsp90 inhibition and serving as a benchmark for the development of next-generation inhibitors. nih.govoncotarget.com

Interactive Data Tables

Table 1: Key Hsp90 Client Proteins Affected by 17-AAG This table summarizes some of the critical oncogenic client proteins of Hsp90 that are destabilized and degraded following treatment with 17-AAG, along with their primary functions in cancer.

| Client Protein | Primary Function in Cancer | Reference |

| Kinases | ||

| Akt/PKB | Promotes cell survival, proliferation, and growth | uclan.ac.ukwikipedia.orgnih.gov |

| c-Raf-1 | A key component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation | wikipedia.orgnih.gov |

| HER-2/ErbB2 | A receptor tyrosine kinase that promotes cell growth and proliferation, often overexpressed in breast cancer | biomolther.org |

| EML4-ALK | A fusion protein with oncogenic kinase activity found in some non-small cell lung cancers | hematologyandoncology.net |

| Transcription Factors | ||

| MYCN | A transcription factor that drives cell proliferation; its amplification is linked to poor prognosis in neuroblastoma | nih.gov |

| Other Proteins | ||

| Cyclin D1 | A regulatory protein involved in cell cycle progression | nih.gov |

Table 2: Comparative Properties of Geldanamycin and its Derivatives This table provides a comparison of key properties of geldanamycin and its clinically investigated derivatives, 17-AAG and 17-DMAG.

| Compound | Key Advantage over Predecessor | Noted Limitations | Reference |

| Geldanamycin | First identified Hsp90 inhibitor, validated Hsp90 as a target. | High hepatotoxicity, poor solubility, metabolic instability. | oncotarget.comcancer.gov |

| 17-AAG (Tanespimycin) | Reduced hepatotoxicity compared to geldanamycin. | Poor water solubility, requires specific formulations for administration. | cancer.govpnas.orgnih.gov |

| 17-DMAG (Alvespimycin) | Higher water solubility and better bioavailability than 17-AAG. | Showed higher toxicity in clinical development compared to 17-AAG. | mdpi.com |

Properties

CAS No. |

911710-03-7 |

|---|---|

Molecular Formula |

C31H44ClN3O8 |

Molecular Weight |

622.1 g/mol |

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |

InChI |

InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 |

InChI Key |

VFOPOIJGNBNWPN-AFXVCOSJSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC.Cl |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of 17 Aag Hydrochloride Action

Hsp90 Binding and ATPase Activity Inhibition

17-Allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), a derivative of geldanamycin (B1684428), exerts its effects by targeting Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins. nih.govcellsignal.com 17-AAG's mechanism of action is centered on its ability to bind to the N-terminal domain of Hsp90, thereby competitively inhibiting the protein's intrinsic ATPase activity, which is essential for its chaperone function. nih.govnih.gov

Interaction with the N-terminal ATP-Binding Domain

17-AAG, along with its parent compound geldanamycin, specifically and reversibly binds to a conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90. frontiersin.orgashpublications.orgashpublications.org This binding is competitive with nucleotides, meaning that 17-AAG effectively displaces ATP and ADP from this site. ashpublications.orgashpublications.org The affinity of 17-AAG for this pocket is high, leading to the inhibition of the chaperone's function. ashpublications.orgatlasgeneticsoncology.org By occupying the nucleotide-binding site, 17-AAG prevents the conformational changes in Hsp90 that are normally driven by ATP binding and hydrolysis, thus arresting the chaperone in a non-functional state. ashpublications.orgashpublications.org

Conformational Changes Induced in Hsp90

The binding of 17-AAG to the N-terminal domain of Hsp90 induces significant conformational changes within the chaperone protein. nih.govfrontiersin.org Structural analyses have revealed that this interaction causes a shift in the L2 loop region of the N-terminal domain. researchgate.net This alteration in conformation is a critical step that precedes the ubiquitination and subsequent degradation of Hsp90's client proteins. nih.govfrontiersin.org The 17-AAG-bound state of Hsp90 is recognized by the cellular machinery as aberrant, triggering the downstream degradation pathways. ashpublications.orgashpublications.org

Destabilization and Proteasomal Degradation of Hsp90 Client Proteins

The inhibition of Hsp90's ATPase activity by 17-AAG leads to the destabilization and subsequent degradation of a wide array of "client" proteins that rely on Hsp90 for their proper folding, stability, and function. nih.govatlasgeneticsoncology.org Many of these client proteins are key components of signal transduction pathways that are often dysregulated in various diseases. nih.govaacrjournals.org

Role of Ubiquitination Pathways

The degradation of Hsp90 client proteins following 17-AAG treatment is primarily mediated by the ubiquitin-proteasome pathway. nih.govnih.gov When Hsp90 is inhibited, its client proteins become misfolded and are recognized by the cellular quality control system. ashpublications.orgashpublications.org This leads to the recruitment of E3 ubiquitin ligases, which tag the client proteins with polyubiquitin (B1169507) chains. ashpublications.orgaacrjournals.org This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the tagged proteins. ashpublications.orgaacrjournals.org The E3 ligase CHIP (carboxyl terminus of Hsp70-interacting protein) has been identified as a key player in this process, mediating the ubiquitination of chaperone-bound polypeptides. aacrjournals.org

Consequences for Client Protein Stability

The inhibition of Hsp90 by 17-AAG results in a significant reduction in the cellular levels of numerous client proteins. This depletion of key signaling molecules disrupts various cellular processes. nih.govashpublications.org The stability of a wide range of proteins is compromised, including protein kinases, transcription factors, and steroid hormone receptors. nih.gov For instance, treatment with 17-AAG has been shown to lead to the degradation of oncoproteins such as HER2, Raf-1, and Akt. cellsignal.comnih.gov This targeted degradation of key regulatory proteins is a cornerstone of the molecular effects of 17-AAG.

Modulation of Key Intracellular Signaling Pathways

By promoting the degradation of its client proteins, 17-AAG effectively inhibits multiple intracellular signaling pathways simultaneously. nih.govaacrjournals.org This multi-targeted approach is a key feature of its mechanism of action. The disruption of these pathways can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular responses. nih.govfrontiersin.org

Several critical signaling pathways are affected by 17-AAG, including:

PI3K/Akt Pathway: Akt, a crucial kinase for cell survival and proliferation, is a well-established Hsp90 client protein. cellsignal.comnih.gov Treatment with 17-AAG leads to the degradation of Akt, thereby inhibiting the PI3K/Akt signaling pathway. nih.govnih.govresearchgate.net This inhibition can contribute to the pro-apoptotic effects of 17-AAG. nih.gov

Raf/MEK/ERK Pathway: Raf-1, a key component of the MAPK/ERK signaling cascade that regulates cell growth and differentiation, is also dependent on Hsp90 for its stability. atlasgeneticsoncology.orgmdpi.com 17-AAG induces the degradation of Raf-1, leading to the downregulation of this pathway. nih.govmdpi.com

HER2 (ErbB2) Signaling: The HER2 receptor tyrosine kinase, which is overexpressed in certain types of cancer, is a prominent Hsp90 client protein. cellsignal.comnih.gov 17-AAG treatment effectively reduces HER2 levels, thereby inhibiting downstream signaling and proliferation in cells dependent on this pathway. nih.gov

The table below summarizes the effect of 17-AAG on key Hsp90 client proteins and their associated signaling pathways.

| Client Protein | Signaling Pathway | Effect of 17-AAG | Reference |

| Akt | PI3K/Akt | Degradation and inactivation | cellsignal.comnih.govnih.govresearchgate.net |

| Raf-1 | Raf/MEK/ERK | Degradation | atlasgeneticsoncology.orgnih.govmdpi.com |

| HER2 (ErbB2) | Receptor Tyrosine Kinase Signaling | Degradation | cellsignal.comnih.gov |

| CDK4 | Cell Cycle Regulation | Depletion | nih.gov |

| Mutant p53 | Tumor Suppression | Degradation | nih.gov |

| Bcr-Abl | Oncogenic Signaling | Depletion | ashpublications.orgnih.gov |

Impact on Receptor Tyrosine Kinase Pathways (e.g., HER2, EGFR, FLT3, KIT, PDGFRα)

17-AAG (Hydrochloride), an inhibitor of Heat Shock Protein 90 (HSP90), exerts significant effects on various receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth and survival. By inhibiting HSP90, 17-AAG disrupts the proper folding, stability, and function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. nih.gov

One of the most sensitive client proteins to 17-AAG is the Human Epidermal Growth Factor Receptor 2 (HER2). aacrjournals.org In HER2-positive breast cancer models, 17-AAG induces the degradation of HER2, leading to the inhibition of downstream signaling pathways. aacrjournals.orgresearchgate.net The combination of 17-AAG with the monoclonal antibody Trastuzumab enhances the ubiquitinylation and subsequent lysosomal degradation of HER2, resulting in a more pronounced anti-proliferative effect. nih.gov

The Epidermal Growth Factor Receptor (EGFR) is another key RTK targeted by 17-AAG. nih.gov Inhibition of HSP90 by 17-AAG leads to the destabilization and subsequent degradation of EGFR, which is particularly effective in tumors driven by mutant EGFR. aacrjournals.org

In the context of hematological malignancies, particularly Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) is a critical target. nih.govuspharmacist.comnih.gov Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase. nih.govnih.gov 17-AAG has been shown to reduce the total cellular levels of FLT3, including mutated forms, making it a promising therapeutic agent for FLT3-mutated leukemias. ashpublications.orgmdpi.com Studies have demonstrated that 17-AAG can overcome resistance to FLT3 inhibitors by promoting the dissociation of FLT3 from HSP90 and inducing its degradation. mdpi.com

Other RTKs such as KIT and Platelet-Derived Growth Factor Receptor α (PDGFRα), which are implicated in various cancers, are also client proteins of HSP90 and are therefore susceptible to the effects of 17-AAG, leading to their degradation and the inhibition of their signaling pathways.

Regulation of Serine/Threonine Kinase Cascades (e.g., Raf-1, Akt, MAPK, ERK)

The inhibitory action of 17-AAG on HSP90 extends to crucial serine/threonine kinase signaling cascades that are central to cell proliferation, survival, and differentiation.

Raf-1, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a well-established HSP90 client protein. nih.gov Treatment with 17-AAG leads to the degradation of Raf-1, thereby interrupting the Raf/MEK/ERK signaling cascade. ashpublications.orgashpublications.org This disruption contributes to the anti-proliferative effects of 17-AAG.

The PI3K/Akt signaling pathway is another major target. Akt, a serine/threonine kinase that promotes cell survival and inhibits apoptosis, is dependent on HSP90 for its stability and function. nih.govashpublications.org 17-AAG induces the dephosphorylation and subsequent degradation of Akt, thereby sensitizing tumor cells to apoptosis. nih.govplos.org

The broader MAPK/ERK pathway is also affected by 17-AAG. By targeting upstream components like Raf-1, 17-AAG leads to the inactivation of MEK and ERK. ashpublications.orgresearchgate.net In neuroblastoma cells, 17-AAG has been shown to reduce the phosphorylation of ERK1/2. nih.gov This inhibition of the MAPK/ERK pathway contributes to the compound's anti-tumor activity. Furthermore, 17-AAG has been found to downregulate serine/threonine kinase 38 (STK38), which can enhance the radiosensitivity of cancer cells. nih.gov

Effects on Cell Cycle Regulatory Proteins (e.g., Cyclin D1, Cyclin B1, CDK4, CDK6, PLK1)

17-AAG disrupts the cell cycle machinery by targeting several key regulatory proteins, leading to cell cycle arrest.

Cyclin D1, a protein crucial for the G1 to S phase transition, is downregulated in response to 17-AAG treatment in various cancer cell lines, including mantle cell lymphoma and uveal melanoma. nih.govresearchgate.netnih.gov This downregulation is associated with a G0/G1 cell cycle arrest. nih.gov

The Cyclin-Dependent Kinases (CDKs) that partner with Cyclin D, namely CDK4 and CDK6, are also affected. CDK4 has been identified as an HSP90 client protein, and its levels are reduced following 17-AAG treatment. nih.govnih.gov

For the G2/M transition, Cyclin B1 and Polo-like kinase 1 (PLK1) are critical. 17-AAG has been shown to decrease the expression of both Cyclin B1 and PLK1, contributing to a G2/M cell cycle arrest in some cancer models. researchgate.net

Influence on Transcription Factors and Oncogenic Proteins (e.g., mutant p53, Bcr-Abl, c-Myc, NF-κB, HMGA1, Oct4)

17-AAG's mechanism of action involves the destabilization of various transcription factors and oncogenic fusion proteins that are vital for tumor development and progression.

Mutant p53, which has lost its tumor-suppressive functions and often gains oncogenic properties, is a client protein of HSP90. ashpublications.orgfrontiersin.org 17-AAG promotes the degradation of mutant p53, thereby reducing its oncogenic activity. frontiersin.orgnih.gov This effect is not observed with wild-type p53. nih.gov

The Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia, is another well-known HSP90 client. ashpublications.org 17-AAG induces the degradation of Bcr-Abl, offering a therapeutic strategy for this malignancy.

The oncoprotein c-Myc, which is overexpressed in many cancers and drives proliferation, is also targeted for degradation following HSP90 inhibition by 17-AAG.

17-AAG can also modulate the activity of the transcription factor NF-κB. By causing the dissociation of the IκB kinase (IKK) complex, an upstream regulator of NF-κB, 17-AAG can lead to the deactivation of NF-κB signaling. mdpi.com

In neuroblastoma cells, 17-AAG treatment has been shown to cause a significant downregulation of the High Mobility Group A1 (HMGA1) protein and the transcription factor Oct4, which is associated with stem-cell-like properties. frontiersin.org

Modulation of Anti-apoptotic Proteins (e.g., BCL-XL, survivin, c-FLIP)

By inhibiting HSP90, 17-AAG can downregulate the expression of several key anti-apoptotic proteins, thereby lowering the threshold for apoptosis in cancer cells.

While 17-AAG does not appear to directly downregulate the levels of BCL-2 or BCL-XL, it can still induce apoptosis in cells overexpressing these proteins by affecting other components of the apoptotic machinery. ashpublications.org

Survivin, a member of the inhibitor of apoptosis (IAP) family, is another protein whose expression can be diminished by 17-AAG. nih.gov This downregulation contributes to the pro-apoptotic effects of the compound.

c-FLIP (cellular FLICE-inhibitory protein), which inhibits death receptor-mediated apoptosis, is also modulated by 17-AAG. Treatment with 17-AAG, particularly in combination with MEK1/2 inhibitors, can reduce the expression of the short form of c-FLIP (c-FLIPs). nih.govnih.gov

Dynamic Regulation of Cellular Proteostasis

Interplay with Other Heat Shock Proteins (e.g., Hsp70, Hsp27)

The inhibition of HSP90 by 17-AAG triggers a cellular stress response that involves the upregulation of other heat shock proteins, most notably Hsp70 and Hsp27. This is a compensatory mechanism mediated by the activation of Heat Shock Factor 1 (HSF1). nih.gov

The induction of Hsp70 is a consistent cellular response to HSP90 inhibition. nih.govashpublications.org Hsp70 can have anti-apoptotic functions and its upregulation is thought to be a mechanism of resistance to HSP90 inhibitors. nih.gov However, some studies suggest that the induction of Hsp70 does not always correlate with resistance to 17-AAG-induced apoptosis. ashpublications.org

Hsp27 is another chaperone that can be induced upon 17-AAG treatment. The simultaneous silencing of Hsp27 has been shown to potentiate the anti-proliferative and cytotoxic effects of 17-AAG in glioblastoma cell lines, suggesting that Hsp27 also plays a protective role against HSP90 inhibition. mdpi.com

This interplay highlights the complex regulation of the cellular proteostasis network in response to pharmacological stress. nih.govtechnologynetworks.comfrontiersin.org

Data Tables

Table 1: Impact of 17-AAG on Selected Kinase Pathways

| Kinase Family | Specific Kinase | Effect of 17-AAG | Reference(s) |

|---|---|---|---|

| Receptor Tyrosine Kinase | HER2 | Degradation | aacrjournals.org, researchgate.net |

| Receptor Tyrosine Kinase | EGFR | Degradation | aacrjournals.org, nih.gov |

| Receptor Tyrosine Kinase | FLT3 | Degradation | ashpublications.org, mdpi.com |

| Serine/Threonine Kinase | Raf-1 | Degradation | ashpublications.org, ashpublications.org, nih.gov |

| Serine/Threonine Kinase | Akt | Degradation | nih.gov, ashpublications.org, nih.gov, plos.org |

Table 2: Effects of 17-AAG on Cell Cycle and Apoptotic Regulators

| Protein Category | Specific Protein | Effect of 17-AAG | Reference(s) |

|---|---|---|---|

| Cell Cycle Regulator | Cyclin D1 | Downregulation | nih.gov, nih.gov |

| Cell Cycle Regulator | CDK4 | Degradation | nih.gov, nih.gov |

| Cell Cycle Regulator | Cyclin B1 | Downregulation | researchgate.net |

| Oncogenic Protein | Mutant p53 | Degradation | frontiersin.org, nih.gov |

| Anti-apoptotic Protein | Survivin | Downregulation | nih.gov |

Selective Affinity for Tumor-Associated Hsp90 Complexes

A defining characteristic of the heat shock protein 90 (Hsp90) inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG) is its remarkable selectivity for tumor cells over normal, non-transformed cells. acs.orgnih.gov This tumor-selective action is not attributed to differences in the basal expression levels of Hsp90, which are high in most cell types, but rather to the distinct biochemical state of the Hsp90 protein within the cancerous cellular environment. aacrjournals.orgaacrjournals.org Research has demonstrated that Hsp90 derived from tumor cells exhibits a binding affinity for 17-AAG that is approximately 100-fold higher than that of Hsp90 from normal cells and tissues. acs.orgaacrjournals.orgworthington-biochem.comgistsupport.org

This enhanced affinity is a direct consequence of Hsp90's conformational and functional status in malignant cells. pnas.org In cancerous tissues, Hsp90 exists predominantly in a "high-affinity" conformation, actively engaged in multi-chaperone complexes. acs.orgaacrjournals.org Conversely, in normal tissues, Hsp90 is largely found in a latent, uncomplexed, and low-affinity state. aacrjournals.org This difference in complex formation is central to the therapeutic window of 17-AAG.

Table 1: Comparative Binding Affinity of 17-AAG for Hsp90

| Hsp90 Source | Conformational State | Relative Binding Affinity for 17-AAG |

|---|---|---|

| Tumor Cells | Activated, part of multi-chaperone complexes | ~100-fold higher |

| Normal Cells | Latent, largely uncomplexed | Baseline (1x) |

The heightened demand placed on the Hsp90 chaperone machinery by the overexpression and mutation of oncogenic client proteins in cancer cells forces Hsp90 into a continuously active state. csbsju.educansa.org.za This activated state is characterized by its assembly into dynamic, high-molecular-weight complexes that include a cohort of co-chaperones. mdpi.comnih.gov The in-vitro reconstitution of these chaperone complexes has been shown to increase Hsp90's binding affinity for 17-AAG and stimulate its ATPase activity. aacrjournals.org Key co-chaperones consistently found in these tumor-associated Hsp90 complexes include Hsp70, Hsp40, Hsp90/Hsp70 organizing protein (Hop), and p23. mdpi.comnih.gov The association with these co-chaperones is critical for the maturation and stabilization of Hsp90's client proteins, many of which are essential for tumor growth and survival, such as HER-2/ErbB2, Akt, Raf-1, and mutated p53. aacrjournals.orgcsbsju.edunih.gov

Table 2: Key Co-chaperones in Activated Hsp90 Complexes

| Co-chaperone | General Function in the Hsp90 Cycle |

|---|---|

| Hsp70/Hsp40 | Recruits newly synthesized or misfolded client proteins to the Hsp90 machinery. mdpi.com |

| Hop (Hsp90/Hsp70 organizing protein) | Acts as an adaptor, facilitating the transfer of client proteins from the Hsp70 to the Hsp90 complex. mdpi.comnih.gov |

| p23 | Binds to and stabilizes the ATP-bound, closed conformation of Hsp90, which is essential for client protein activation. mdpi.comnih.govfrontiersin.org |

| Aha1 (Activator of Hsp90 ATPase homolog 1) | Stimulates the ATPase activity of Hsp90, accelerating the chaperone cycle. frontiersin.org |

The formation of these multi-chaperone complexes is associated with high ATPase activity, which propels the chaperone cycle and is essential for its function. mdpi.comnih.gov It is this ATP-bound, actively cycling state, stabilized by co-chaperones, that is preferentially recognized by 17-AAG. nih.gov Furthermore, post-translational modifications of Hsp90 in tumor cells can influence its ATPase activity and its association with client proteins and co-chaperones, further distinguishing it from the Hsp90 in normal cells. mdpi.comnih.gov Therefore, the selective affinity of 17-AAG for tumor cells is a direct result of the unique, activated, and complexed state that Hsp90 must adopt to support the oncogenic proteome, making it an "Achilles' heel" for cancer cells. aacrjournals.org

Preclinical Biological Effects and Efficacy in Model Systems

In Vitro Cellular Responses to 17-AAG (Hydrochloride)

The cellular response to 17-AAG in laboratory settings is characterized by a range of anti-cancer effects, including the inhibition of cell growth, induction of programmed cell death, cell cycle disruption, and suppression of metastasis-related processes.

Treatment with 17-AAG has been shown to significantly reduce the proliferation and viability of various cancer cell lines in a time- and dose-dependent manner. frontiersin.orgnih.govspandidos-publications.com In human hepatocellular carcinoma (HCC) cell lines Hep3B and HuH7, 17-AAG decreased cell viability, with IC₅₀ values at 72 hours of 2,600 nM and 430 nM, respectively. nih.gov Similarly, studies on neuroblastoma cell lines, IMR-32 and SK-N-SH, demonstrated a significant inhibition of cellular proliferation and viability at 72 and 96 hours post-treatment. frontiersin.orgnih.gov In gallbladder cancer (GBC) cell lines G-415 and GB-d1, 17-AAG markedly reduced cell viability as early as 24 hours after exposure. nih.gov The anti-proliferative effects have also been observed in breast cancer cell lines, where the 50% growth inhibition (GI₅₀) concentration was below 2 µM following a 72-hour exposure. spandidos-publications.com Research indicates that the compound can cause a reduction in the cellular proliferation rate or induce delayed toxicity. researchgate.net

| Cell Line | Cancer Type | Metric | Value | Time Point | Source |

|---|---|---|---|---|---|

| Hep3B | Hepatocellular Carcinoma | IC₅₀ | 2600 nM | 72 h | nih.gov |

| HuH7 | Hepatocellular Carcinoma | IC₅₀ | 430 nM | 72 h | nih.gov |

| MCF-7, SKBR-3, MDA-MB-231 | Breast Cancer | GI₅₀ | <2 µM | 72 h | spandidos-publications.com |

| Lunet-CD81 | Hepatoma | MIC (Growth Rate) | 22 nM | - | researchgate.net |

In neuroblastoma cells, 17-AAG treatment leads to a significantly higher percentage of apoptotic cells through the activation of caspases 3 and 7, key mediators of apoptosis. frontiersin.org This apoptotic induction is dependent on the cleavage of caspase-3 and PARP1. frontiersin.org In gallbladder cancer cells, 17-AAG treatment also robustly induces apoptosis; for instance, in GB-d1 cells, the percentage of apoptotic cells increased from 16% in untreated controls to 66.2% after 24 hours of treatment with 20 μM 17-AAG. nih.gov Similarly, in HCC cells, 17-AAG increased apoptosis from 4.5% to 63.7% in Hep3B cells and from 6.6% to 23.6% in HuH7 cells after 72 hours, an effect associated with PARP cleavage and caspase-3 activation. nih.gov

17-AAG disrupts the normal progression of the cell cycle in cancer cells, often leading to arrest at specific checkpoints. In gallbladder cancer cell lines G-415 and GB-d1, treatment with 17-AAG led to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phase populations. nih.gov A similar effect was observed in human HCC cells, where 17-AAG exposure caused an increased fraction of cells in the G2/M phase, which was linked to a decrease in the cdc2 protein. nih.gov However, the effect on the cell cycle is not universal across all cell types, as studies on HCT116 colon cancer cells showed no significant accumulation in any particular phase of the cell cycle following 17-AAG treatment. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have shown that 17-AAG can suppress these processes. In neuroblastoma cell lines, a wound healing assay revealed that 17-AAG treatment reduced the migratory capacity by nearly half compared to untreated controls. nih.govresearchgate.net The compound has also been shown to reduce cell migration in gallbladder cancer cell lines. nih.gov Furthermore, in MDA-MB-231 breast cancer cells, migration was significantly suppressed following treatment with 17-AAG. researchgate.net The related Hsp90 inhibitor, 17-DMAG, has also been shown to reduce the motility and invasiveness of osteosarcoma cells in a transwell motility assay, suggesting a class effect of Hsp90 inhibitors on cancer cell migration. nih.gov

In Vivo Efficacy in Non-Human Xenograft and Syngeneic Models

The anti-tumor effects of 17-AAG observed in vitro have been corroborated by studies in animal models, where the compound has demonstrated the ability to inhibit tumor growth.

In various xenograft models, where human tumor cells are implanted into immunocompromised mice, administration of 17-AAG has led to a significant reduction in tumor growth and volume. nih.govnih.gov In a gallbladder cancer xenograft model, mice treated with 17-AAG exhibited a 69.6% reduction in tumor size compared to the control group. nih.gov Treatment with 17-AAG also induced a marked reduction in both the volume and weight of pheochromocytoma tumor xenografts. nih.gov

| Cancer Type | Model System | Key Finding | Source |

|---|---|---|---|

| Gallbladder Cancer | G-415 xenograft in NOD-SCID mice | 69.6% reduction in tumor size compared to control. | nih.gov |

| Pheochromocytoma | PC12 xenograft in mice | Marked reduction in tumor volume and weight. | nih.gov |

| Non-Small-Cell Lung Carcinoma | H460 xenograft in BALB/c nude mice | Significant tumor-growth inhibition compared to control. | nih.gov |

| Hepatocellular Carcinoma | Hep3B and HuH7 xenografts in athymic nude mice | Decreased xenograft growth. | nih.gov |

| Colon Carcinoma | HCT116 xenograft in immune-compromised mice | Predominantly cytostatic antiproliferative effect. | nih.gov |

Impact on Angiogenesis and Metastasis in Animal Models

The ansamycin (B12435341) antibiotic 17-AAG (Hydrochloride) has demonstrated significant anti-angiogenic and anti-metastatic properties in various preclinical animal models. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In a murine Matrigel plug assay, an in vivo model to assess angiogenesis, 17-AAG demonstrated a notable reduction in the angiogenic response to fibroblast growth factor-2 (FGF-2). aacrjournals.org Histological analysis of the Matrigel plugs confirmed a decrease in CD31-positive endothelial cells and the formation of vessel-like structures in animals treated with 17-AAG. aacrjournals.org This suggests a direct inhibitory effect on the formation of new blood vessels. The compound was shown to inhibit endothelial cell proliferation, migration, and invasion, which are key steps in the angiogenic process. aacrjournals.org

Regarding its impact on metastasis, 17-AAG has been shown to inhibit the spread of cancer cells in a luciferase metastatic pheochromocytoma model. figshare.com In this experimental tail vein metastasis model, treatment with 17-AAG significantly reduced the metastatic tumor burden. figshare.comresearchgate.net Furthermore, a Kaplan-Meier survival analysis in this model demonstrated that 17-AAG treatment led to a statistically significant prolongation of survival time compared to the control group. figshare.comresearchgate.net

Table 1: Effect of 17-AAG on Metastasis in a Pheochromocytoma Model

| Parameter | Control Group | 17-AAG Treated Group | p-value |

| Median Survival | 34 days | 51.5 days | <0.0001 |

Data from a luciferase metastatic pheochromocytoma model. researchgate.net

Non-Oncological Preclinical Applications of 17-AAG (Hydrochloride)

Neuroprotective Effects in Experimental Models (e.g., Ischemic Stroke, Subarachnoid Hemorrhage)

17-AAG (Hydrochloride) has shown promising neuroprotective effects in animal models of acute brain injury, such as ischemic stroke and subarachnoid hemorrhage (SAH).

In a mouse model of SAH, administration of 17-AAG improved both short- and long-term neurobehavioral outcomes and reduced brain edema. frontiersin.org These beneficial effects are attributed to its anti-inflammatory and pro-neurogenesis properties.

Following SAH, there is a significant inflammatory response that contributes to secondary brain injury. 17-AAG has been found to mitigate this by modulating the P2X7 receptor (P2X7R)/NLRP3 inflammasome pathway. frontiersin.org In the SAH mouse model, 17-AAG treatment reduced the levels of key components of the inflammasome, including NLRP3, ASC, and caspase-1, leading to a decrease in the pro-inflammatory cytokine interleukin-1β (IL-1β). frontiersin.org The neuroprotective and anti-inflammatory effects of 17-AAG were reversed by the administration of recombinant HSP90, and this detrimental effect was in turn inhibited by a specific P2X7R inhibitor, highlighting the role of the HSP90-P2X7R/NLRP3 inflammasome axis in the pathology of SAH. frontiersin.org

Neurogenesis, the formation of new neurons, is a crucial process for recovery after brain injury. In the experimental SAH model, 17-AAG was shown to increase the levels of brain-derived neurotrophic factor (BDNF) and doublecortin (DCX), markers associated with neurogenesis. frontiersin.org Furthermore, immunohistochemical analysis revealed an increased number of 5-bromo-2'-deoxyuridine (B1667946) (BrdU)-positive cells in the hippocampus of SAH mice treated with 17-AAG, indicating enhanced cell proliferation and neurogenesis. frontiersin.org

In a middle cerebral artery occlusion (MCAO) model of ischemic stroke, 17-AAG treatment was also found to be neuroprotective. It significantly reduced the infarct volume and protected neural progenitor cells from ischemia-induced death. nih.gov The protective mechanism in this model was linked to the activation of the PI3K/Akt and MAPK cell survival pathways. nih.gov

Table 2: Neuroprotective Effects of 17-AAG in a Subarachnoid Hemorrhage Mouse Model

| Marker | Effect of 17-AAG Treatment |

| NLRP3 Inflammasome Components | Decreased |

| Interleukin-1β (IL-1β) | Decreased |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased |

| Doublecortin (DCX) | Increased |

| BrdU-positive cells (Neurogenesis) | Increased |

Summary of findings from an experimental SAH model. frontiersin.org

Mechanisms of Acquired Resistance to 17 Aag Hydrochloride in Preclinical Settings

Role of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Activity and Expression

One of the most well-characterized mechanisms of acquired resistance to 17-AAG involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov This enzyme plays a critical role in the bioactivation of 17-AAG. nih.gov NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, a process that in the case of 17-AAG, converts it to its more active hydroquinone (B1673460) form, 17-AAGH2. nih.gov This hydroquinone metabolite exhibits a higher binding affinity for Hsp90, leading to more potent inhibition of its chaperone function. nih.gov

In preclinical studies, a strong correlation has been observed between NQO1 expression and sensitivity to 17-AAG. nih.gov Cancer cell lines with inherently low or absent NQO1 expression demonstrate intrinsic resistance to the drug. nih.govnih.gov More significantly, acquired resistance to 17-AAG has been frequently associated with the downregulation or loss of NQO1 expression and activity. nih.gov For instance, in glioblastoma and melanoma cell lines, continuous exposure to 17-AAG led to the rapid development of high-level resistance, which was directly linked to reduced NQO1 expression. nih.gov This reduction can occur through decreased mRNA levels or the selection of cells harboring the inactive NQO1*2 polymorphism. nih.gov The loss of NQO1 prevents the efficient conversion of 17-AAG to its more potent hydroquinone form, thereby diminishing its ability to inhibit Hsp90 and induce cancer cell death. nih.govnih.gov

Table 1: NQO1 Activity and 17-AAG Resistance in Glioblastoma Cell Lines

| Cell Line | NQO1 Activity (nmol/min/mg protein) | Resistance Index (RI) to 17-AAG |

|---|---|---|

| Parental GB Line | High | 1 |

| 17-AAG-Resistant GB Line | Low / Undetectable | 20-137 |

Data compiled from studies on acquired resistance in glioblastoma cells, where a significant decrease in NQO1 activity correlated with a high resistance index. nih.gov

Upregulation of Protective Chaperone Proteins (e.g., Hsp27)

Another significant mechanism of acquired resistance to 17-AAG is the upregulation of other heat shock proteins, particularly the small heat shock protein Hsp27. elsevierpure.comnih.gov Treatment with Hsp90 inhibitors like 17-AAG induces a cellular stress response, which can lead to the increased expression of various protective chaperone proteins, including Hsp27. elsevierpure.comnih.govlincoln.ac.uk Hsp27 has multiple cytoprotective functions, including acting as a molecular chaperone, regulating apoptosis, and modulating oxidative stress. elsevierpure.comnih.gov

Studies have shown that overexpression of Hsp27 confers resistance to 17-AAG. elsevierpure.comnih.gov Conversely, the downregulation of Hsp27 using siRNA has been demonstrated to increase sensitivity to the drug. elsevierpure.comnih.gov The protective effect of Hsp27 in the context of 17-AAG treatment is, in part, mediated through its regulation of glutathione (B108866) (GSH) levels. elsevierpure.comnih.gov GSH is a key cellular antioxidant, and its synthesis can be modulated by Hsp27. elsevierpure.comnih.gov By maintaining higher levels of GSH, Hsp27 can help to mitigate the oxidative stress induced by 17-AAG, thereby promoting cell survival. elsevierpure.comnih.gov

Table 2: Impact of Hsp27 Modulation on 17-AAG Sensitivity

| Experimental Condition | Effect on Hsp27 Level | Outcome on 17-AAG Sensitivity |

|---|---|---|

| Overexpression of Hsp27 | Increased | Increased Resistance |

| Transfection with Hsp27 siRNA | Decreased | Increased Sensitivity |

This table summarizes findings from in vitro studies demonstrating the role of Hsp27 in mediating resistance to 17-AAG. elsevierpure.comnih.gov

Specific Mutational Adaptations (e.g., FLT3 N676K)

Acquired resistance to 17-AAG can also arise from specific mutations in the client proteins that are targeted by Hsp90 inhibition. A notable example is the FMS-like tyrosine kinase 3 (FLT3) receptor, which is frequently mutated in acute myeloid leukemia (AML). ashpublications.orgnih.govmdpi.com The FLT3 internal tandem duplication (FLT3-ITD) is a common mutation that renders the receptor constitutively active and dependent on Hsp90 for its stability and function. nih.gov While FLT3-ITD-positive leukemia cells are initially sensitive to Hsp90 inhibitors, acquired resistance can emerge. mdpi.com

One such resistance mechanism is the development of a secondary mutation in the FLT3 kinase domain, such as the N676K mutation. ashpublications.orgmdpi.comnih.gov The FLT3 N676K mutation has been identified in AML patients who relapsed after treatment with FLT3 inhibitors. nih.govnih.gov This mutation can confer resistance to these inhibitors. nih.gov In the context of Hsp90 inhibition, while the primary FLT3-ITD protein is a client of Hsp90, the emergence of the N676K mutation can alter the dynamics of Hsp90 dependency and inhibitor sensitivity. mdpi.com However, studies have shown that 17-AAG can still be effective against AML cells harboring the FLT3 N676K mutation. mdpi.com This is because Hsp90 remains crucial for the proper folding and function of the mutated FLT3 protein. mdpi.com By inhibiting Hsp90, 17-AAG can induce the degradation of the FLT3-ITD/N676K protein, thereby overcoming the resistance mediated by this specific mutation. mdpi.com

Research on 17 Aag Hydrochloride Analogs and Next Generation Hsp90 Inhibitors

Rationale for Developing Derivatives with Enhanced Research Utility

While 17-AAG demonstrated promising biological activity, its utility in extensive preclinical and potential clinical research was hampered by several factors. A primary drawback is its poor aqueous solubility, which complicates formulation for both in vitro and in vivo studies, often requiring the use of co-solvents like DMSO or Cremophor that can have their own toxicities and confounding effects. pnas.orgnih.govaacrjournals.orgnih.gov Another concern that drove the development of derivatives was the potential for hepatotoxicity associated with the parent compound, geldanamycin (B1684428), and to a lesser extent, with 17-AAG itself. nih.govnih.govatlasgeneticsoncology.org

The quest for next-generation Hsp90 inhibitors was also fueled by the desire for compounds with improved pharmacokinetic profiles, such as better oral bioavailability and metabolic stability, which would facilitate a wider range of preclinical research models. aacrjournals.orgdrugbank.comnih.gov Furthermore, the development of new chemical scaffolds offered the opportunity to explore different binding interactions within the Hsp90 ATP pocket, potentially leading to inhibitors with greater potency, selectivity, and the ability to overcome potential resistance mechanisms. nih.govaacrjournals.org

Semi-synthetic Derivatives (e.g., 17-DMAG/Alvespimycin, IPI-504/Retaspimycin Hydrochloride)

To address the limitations of 17-AAG, researchers developed several semi-synthetic derivatives, with 17-DMAG (Alvespimycin) and IPI-504 (Retaspimycin Hydrochloride) being among the most notable.

Both 17-DMAG and IPI-504 retain the core ansamycin (B12435341) structure of 17-AAG and, consequently, a similar mechanism of action by binding to the N-terminal ATP-binding pocket of Hsp90. drugbank.comspandidos-publications.comapexbt.com However, subtle structural modifications lead to differences in their biological and biochemical profiles.

17-DMAG has been shown in some preclinical studies to be more potent than 17-AAG. nih.govproquest.com In a panel of 64 patient-derived tumor explants, 17-DMAG demonstrated greater potency in clonogenic assays. nih.govproquest.com In certain human melanoma cell lines, the depletion of Hsp90 was more pronounced following treatment with 17-DMAG compared to 17-AAG. proquest.com Both compounds induce the degradation of Hsp90 client proteins and an increase in the expression of Hsp70, a hallmark of Hsp90 inhibition. proquest.comnih.gov

IPI-504, the hydroquinone (B1673460) hydrochloride salt of 17-AAG, exhibits a fascinating interplay with its parent compound. In vivo, IPI-504 and 17-AAG can interconvert through oxidation-reduction reactions. pnas.orgmdpi.com Biochemically, IPI-504 has been reported to bind to Hsp90 with a slightly higher affinity than 17-AAG. pnas.org Some studies suggest that the reduced form (hydroquinone) is a more potent inhibitor of Hsp90. aacrjournals.orgatlasgeneticsoncology.orgnih.gov In multiple myeloma cell lines, the biological actions of IPI-504, such as inducing apoptosis and stimulating the degradation of client proteins like HER2 and c-Raf, were found to be bioequivalent to those of 17-AAG. ashpublications.org

| Compound | Relative Potency vs. 17-AAG | Key Biochemical/Biological Findings |

|---|---|---|

| 17-DMAG (Alvespimycin) | More potent in some preclinical models nih.govproquest.com | More pronounced depletion of Hsp90 in certain cell lines. proquest.com Exhibits superior antitumor activity in some preclinical studies. aacrjournals.orgnih.gov |

| IPI-504 (Retaspimycin Hydrochloride) | Slightly higher binding affinity to Hsp90; bioequivalent in cellular assays pnas.orgashpublications.org | Interconverts with 17-AAG in vivo. pnas.org The hydroquinone form is suggested to be a more potent Hsp90 inhibitor. aacrjournals.orgnih.gov |

A significant advantage of these semi-synthetic derivatives lies in their improved pharmaceutical properties, particularly aqueous solubility. This enhancement simplifies their formulation for research purposes, eliminating the need for potentially toxic excipients.

17-DMAG is a water-soluble analog of 17-AAG, which also contributes to its greater oral bioavailability and less extensive metabolism in preclinical models. nih.govaacrjournals.orgdrugbank.comnih.gov

IPI-504 was specifically designed as a highly water-soluble derivative of 17-AAG. pnas.orgmdpi.comnih.govhsp90.ca Its solubility is reported to be over 1000-fold greater than that of 17-AAG in aqueous solutions. ashpublications.org This allows for formulation at high concentrations in simple aqueous buffers, a significant advantage for in vivo studies. pnas.org

| Compound | Improvement in Aqueous Solubility | Impact on Research Formulation |

|---|---|---|

| 17-DMAG (Alvespimycin) | Water-soluble analog of 17-AAG nih.gov | Allows for easier formulation for in vitro and in vivo studies; contributes to better oral bioavailability in preclinical models. aacrjournals.orgdrugbank.com |

| IPI-504 (Retaspimycin Hydrochloride) | >1000-fold more soluble than 17-AAG ashpublications.org | Can be formulated in high concentrations in aqueous buffers, avoiding the need for co-solvents like DMSO or Cremophor. pnas.orgnih.gov |

Fully Synthetic Hsp90 Inhibitors and Structural Diversity

The limitations of the ansamycin scaffold prompted the development of fully synthetic Hsp90 inhibitors. These compounds belong to diverse chemical classes, including purine-based and resorcinol-containing inhibitors, and offer potential advantages in terms of selectivity and pharmacological properties. hsp90.canih.gov

Fully synthetic inhibitors have been extensively evaluated in preclinical models, often demonstrating comparable or superior activity to 17-AAG.

Purine-based inhibitors , such as BIIB021, were rationally designed to mimic the bent conformation of ATP in the Hsp90 binding pocket. nih.gov In xenograft studies, BIIB021 showed strong anti-tumor effects, outperforming 17-AAG in some models. nih.gov A key advantage of some purine-scaffold inhibitors is their ability to retain activity in tumor models with upregulated efflux pumps that can confer resistance to ansamycin-based drugs. nih.gov

Resorcinol-containing inhibitors , such as ganetespib (B611964) (STA-9090) and NVP-AUY922, represent another major class of synthetic Hsp90 inhibitors. Ganetespib has shown greater affinity for Hsp90 than 17-AAG in various lung cancer cell lines. nih.gov Preclinical models have also indicated that ganetespib has increased tumor penetration. nih.gov The diaryl pyrazole (B372694) resorcinol (B1680541) inhibitor CCT018159 demonstrated comparable potency to 17-AAG in inhibiting human Hsp90β and, importantly, its activity was independent of NQO1/DT-diaphorase expression, a factor that can influence the efficacy of 17-AAG. aacrjournals.org

| Inhibitor Class | Example Compound | Preclinical Comparison with 17-AAG |

|---|---|---|

| Purine-based | BIIB021 | Outperformed 17-AAG in some xenograft models; retained activity in models with efflux pump-mediated resistance. nih.gov |

| Resorcinol-containing | Ganetespib (STA-9090) | Greater affinity for Hsp90 in certain cancer cell lines; increased tumor penetration in preclinical models. nih.gov |

| CCT018159 | Comparable Hsp90 inhibitory potency; activity is independent of NQO1 expression. aacrjournals.org |

The development of diverse synthetic inhibitors has provided valuable insights into the structure-activity relationships (SAR) governing Hsp90 binding and selectivity.

For purine-based inhibitors , the purine (B94841) ring itself mimics the adenine (B156593) portion of ATP, forming key hydrogen bonds within the active site. nih.gov Modifications to the substituents on the purine scaffold have been extensively explored to optimize potency and pharmacokinetic properties. The angle between the purine and the attached aryl ring has been identified as a critical determinant of activity. nih.gov

In the case of resorcinol-containing inhibitors , the resorcinol ring is a crucial pharmacophore. nih.gov X-ray crystallography has shown that these compounds bind in a manner similar to the natural product radicicol (B1680498). aacrjournals.org The hydrogen bonding network formed by the resorcinol moiety with the Hsp90 binding site is critical for high-affinity binding. nih.gov The development of numerous analogs has allowed for the fine-tuning of interactions with hydrophobic and hydrophilic regions of the ATP pocket, leading to compounds with enhanced potency and improved drug-like properties.

The exploration of these and other novel chemical scaffolds continues to advance the field, aiming for inhibitors with not only high potency but also selectivity for different Hsp90 isoforms, which may offer a more refined therapeutic window in research applications. nih.gov

Combination Research Strategies with 17 Aag Hydrochloride in Preclinical Models

Synergistic Effects with Targeted Molecular Agents

The rationale for combining 17-AAG with other targeted agents stems from their complementary mechanisms of action. While 17-AAG promotes the degradation of key signaling proteins, other agents can inhibit the same or parallel oncogenic pathways, leading to a more profound and durable anti-tumor response.

Co-administration with Kinase Inhibitors (e.g., Raf, FLT3, PI3K/mTOR, CDK, PKCβ Inhibitors)

Preclinical studies have shown that 17-AAG can effectively synergize with various kinase inhibitors. Since many kinases are client proteins of HSP90, their inhibition by 17-AAG can be complemented by small molecule inhibitors targeting their catalytic activity.

Raf Inhibitors: As a client protein of HSP90, Raf-1 is degraded upon treatment with 17-AAG. This mechanism provides a strong basis for combination with Raf inhibitors. For instance, preclinical studies in neuroblastoma models demonstrated that 17-AAG treatment leads to a decrease in Raf-1 levels, contributing to the inhibition of tumor growth.

PI3K/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is crucial for cell survival and proliferation. Akt, a key component of this pathway, is a well-established HSP90 client protein. In preclinical models of breast cancer, 17-AAG has been shown to inhibit Akt activation and reduce its expression. researchgate.net This disruption of the PI3K/Akt pathway by 17-AAG sensitizes tumor cells to other agents and contributes to its antitumor effects. researchgate.net

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle. Preclinical research indicates that 17-AAG can cause the degradation of CDK4 and CDK6. frontiersin.org However, this can sometimes lead to a compensatory upregulation of other cell cycle proteins like cyclin A and CDK2. frontiersin.org Combining 17-AAG with inhibitors that target these compensatory mechanisms, such as MEK inhibitors which can reverse the accumulation of cyclin A and CDK2, has shown synergistic effects in pancreatic cancer cells. frontiersin.org

Table 1: Preclinical Combination of 17-AAG with Kinase Inhibitors

| Kinase Target | Combination Rationale | Preclinical Model | Observed Effect |

|---|---|---|---|

| Raf | Raf is an HSP90 client protein. | Neuroblastoma | Decrease in Raf-1 levels, tumor growth inhibition. |

| PI3K/AKT | Akt is an HSP90 client protein. | Breast Cancer | Inhibition of Akt activation and expression. researchgate.net |

| CDK | CDK4 and CDK6 are HSP90 client proteins. | Pancreatic Cancer | Degradation of CDK4/CDK6; synergy with MEK inhibitors to overcome compensatory upregulation of CDK2. frontiersin.org |

Combination with Monoclonal Antibodies (e.g., trastuzumab, anti-EGFR antibodies)

Combining 17-AAG with monoclonal antibodies that target cell surface receptors has proven to be a highly effective strategy in preclinical models, particularly for tumors dependent on receptor tyrosine kinase signaling.

Trastuzumab: The HER2 (ErbB2) receptor is a primary client protein of HSP90 and is highly sensitive to 17-AAG-mediated degradation. onclive.com In HER2-overexpressing breast cancer models, the combination of 17-AAG and trastuzumab exhibits significant synergy. onclive.com This combination leads to enhanced ubiquitination and lysosomal degradation of HER2, resulting in proliferative arrest and apoptosis, even in tumors that have developed resistance to trastuzumab alone.

Anti-EGFR Antibodies: The Epidermal Growth Factor Receptor (EGFR) is another HSP90 client protein. researchgate.netnih.gov Inhibition of HSP90 by 17-AAG leads to the degradation of EGFR, suggesting a potential synergy with anti-EGFR antibodies like cetuximab or panitumumab. researchgate.netnih.gov Preclinical studies have shown that 17-AAG treatment reduces the expression of EGFR, which could enhance the efficacy of antibodies that block EGFR signaling or mediate antibody-dependent cell-mediated cytotoxicity. researchgate.net

Potentiation of Conventional Chemotherapeutic Agents

Preclinical evidence strongly supports the use of 17-AAG to enhance the efficacy of traditional cytotoxic chemotherapies. This potentiation is often achieved by 17-AAG-mediated abrogation of cell cycle checkpoints and inhibition of DNA damage repair pathways.

Taxanes (e.g., Paclitaxel): Numerous preclinical studies have demonstrated synergistic interactions between 17-AAG and paclitaxel (B517696) in various cancer models, including breast, ovarian, and non-small cell lung cancer. nih.govnih.govnih.gov The combination has been shown to enhance apoptosis and is often schedule-dependent, with concurrent exposure yielding the most significant synergistic activity. nih.govagenusbio.com

Anthracyclines (e.g., Doxorubicin): The combination of 17-AAG and doxorubicin (B1662922) has shown synergistic effects in preclinical models of neuroblastoma and breast cancer. frontiersin.orgmdpi.com Pre-treatment with 17-AAG can sensitize cancer cells to doxorubicin-induced senescence and apoptosis. mdpi.com

Alkylating Agents (e.g., Temozolomide): In glioblastoma models, 17-AAG has been shown to synergize with the alkylating agent temozolomide, enhancing its cytotoxicity. clinicaltrials.gov

Platinum-Based Agents (e.g., Cisplatin): Preclinical studies have also indicated that 17-AAG can synergize with cisplatin, inducing apoptosis in cisplatin-resistant esophageal squamous cell carcinoma cell lines. nih.gov

Topoisomerase Inhibitors (e.g., Etoposide): The interaction between 17-AAG and etoposide (B1684455) can be complex. Some studies have shown that pretreatment with 17-AAG can inhibit etoposide-induced apoptosis, potentially through the induction of heat shock protein 70 (Hsp70), which has anti-apoptotic functions. This highlights the importance of administration sequence in combination therapies.

Table 2: Preclinical Combination of 17-AAG with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Key Finding |

|---|---|---|

| Paclitaxel | Breast, Ovarian, Lung Cancer | Synergistic induction of apoptosis; schedule-dependent activity. nih.govnih.govagenusbio.com |

| Doxorubicin | Neuroblastoma, Breast Cancer | Sensitization to doxorubicin-induced senescence and apoptosis. frontiersin.orgmdpi.com |

| Temozolomide | Glioblastoma | Enhanced cytotoxicity of temozolomide. clinicaltrials.gov |

| Cisplatin | Esophageal Cancer | Synergistic induction of apoptosis in resistant cells. nih.gov |

| Etoposide | Leukemia (HL-60) | Pre-treatment with 17-AAG may inhibit etoposide-induced apoptosis. |

Enhancement of Radiation Sensitization

17-AAG has been identified as a potent radiosensitizer in a variety of preclinical cancer models, including glioblastoma and cervical cancer. clinicaltrials.gov The mechanism behind this sensitization involves the degradation of key proteins involved in DNA damage repair and cell cycle control, such as Akt and Raf-1. By abrogating the G2/M cell cycle checkpoint, 17-AAG forces cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and increased cell death. This effect has been observed both in vitro in cell lines and in vivo in tumor xenograft models, where the combination of 17-AAG and radiation leads to significant tumor growth delay compared to either treatment alone. clinicaltrials.gov

Integration with Immunotherapeutic Approaches

The integration of HSP90 inhibitors with immunotherapy is an emerging area of research. While specific preclinical studies combining 17-AAG with immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 are limited, there is a strong biological rationale for this approach. HSP90 inhibition can modulate the tumor microenvironment and directly affect immune cells. For instance, preclinical studies with other HSP90 inhibitors have shown they can recondition the tumor microenvironment to improve the recruitment of therapeutic T cells. Furthermore, 17-AAG itself has been shown to inhibit the activation and proliferation of T lymphocytes in preclinical models by downregulating the AKT/GSK3β signaling pathway. nih.gov This suggests that 17-AAG could potentially modulate immune responses, although the precise impact of combining it with checkpoint blockade requires further investigation in dedicated preclinical models.

Combination with Proteasome Inhibitors (e.g., bortezomib)

A compelling strategy involves combining HSP90 inhibition with proteasome inhibition. When 17-AAG binds to HSP90, it causes its client proteins to become misfolded and targeted for degradation via the ubiquitin-proteasome pathway. Treatment with a proteasome inhibitor like bortezomib (B1684674) blocks this degradation, leading to an accumulation of misfolded, ubiquitinated proteins. This accumulation triggers a significant cellular stress response, leading to synergistic apoptosis. Preclinical studies have demonstrated this synergistic anti-proliferative and pro-apoptotic effect in vitro in multiple myeloma and other cancer models. This combination represents a dual assault on cellular protein homeostasis, proving highly effective in preclinical settings.

Modulation of Autophagy in Combination Regimens

The interplay between the Heat Shock Protein 90 (HSP90) inhibitor, 17-AAG (Hydrochloride), and the cellular process of autophagy presents a complex and context-dependent landscape in preclinical cancer models. Research indicates that 17-AAG, when used in combination with other therapeutic agents, can either induce or inhibit autophagy, a critical cellular recycling mechanism that can promote either cell survival or cell death. This modulation of autophagy is a key strategy being explored to enhance the therapeutic efficacy of 17-AAG.

In some preclinical settings, 17-AAG has been observed to induce autophagy. For instance, in a study involving an incomplete thermal ablation animal model of hepatocellular carcinoma, treatment with 17-AAG alone led to an increase in autophagy. This was evidenced by the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, and a decrease in p62 protein levels, both of which are hallmark indicators of autophagy activation. nih.govspandidos-publications.com The mechanism behind this induction is linked to the inhibition of the Akt/mTOR signaling pathway, a central regulator of autophagy. nih.govspandidos-publications.com By inhibiting HSP90, 17-AAG disrupts the chaperone's support of Akt, leading to decreased phosphorylation of both Akt and its downstream target, mTOR. nih.govspandidos-publications.com This suppression of the Akt/mTOR pathway lifts the inhibitory brakes on autophagy, initiating the process. nih.govspandidos-publications.com

Conversely, a growing body of research demonstrates that combining 17-AAG with other agents can lead to the inhibition of autophagy, a strategy often employed to block the pro-survival role of autophagy in cancer cells. In a preclinical model of hepatocellular carcinoma, the combination of 17-AAG with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) effectively prevented the increase in autophagy that was observed with 17-AAG alone. nih.govspandidos-publications.com This combination resulted in a significant enhancement of apoptosis, suggesting that in this context, autophagy acts as a survival mechanism that, when blocked, sensitizes the cancer cells to the cytotoxic effects of 17-AAG. nih.govspandidos-publications.com

Similarly, studies in human breast cancer cells have shown that the combination of 17-AAG with salinomycin (B1681400) synergistically inhibits autophagy. researchgate.net This inhibition was demonstrated by reduced mRNA and protein expression of key autophagy markers such as LC3 and Beclin1. researchgate.net The downregulation of these markers points to a collaborative effect of the two drugs in suppressing the autophagic process.

Furthermore, some research suggests that HSP90 inhibitors, as a class, may inherently possess the ability to repress autophagy. In non-small cell lung cancer (NSCLC) cells, HSP90 inhibition has been found to diminish the expression of ATG7, a crucial enzyme in the autophagy pathway. nih.gov This finding indicates that HSP90 inhibitors might directly target the machinery of autophagy, thereby impeding the cell's ability to mount an effective autophagic response. nih.gov This inherent autophagy-repressing activity of HSP90 inhibitors could be beneficial in therapeutic strategies, potentially negating the need for a separate autophagy inhibitor in combination regimens. nih.gov

The dual role of 17-AAG in modulating autophagy highlights the complexity of its mechanism of action and the importance of the cellular context and combination partners. The decision to either promote or inhibit autophagy in combination with 17-AAG depends on whether autophagy is playing a pro-survival or pro-death role in a specific cancer type and therapeutic setting.

Research Findings on 17-AAG and Autophagy Modulation in Preclinical Models

| Preclinical Model | Combination Agent | Effect on Autophagy | Key Findings | Citation |

|---|---|---|---|---|

| Orthotopic mice with hepatocellular carcinoma | 3-methyladenine (3-MA) | Inhibition | The combination of 17-AAG and 3-MA prevented the increase in autophagy seen with 17-AAG alone and significantly enhanced apoptosis. This suggests that autophagy has a pro-survival function in this model. | nih.govspandidos-publications.com |

| Human breast cancer cells | Salinomycin | Inhibition | The combination of 17-AAG and salinomycin synergistically inhibited autophagy, as indicated by decreased expression of LC3 and Beclin1. | researchgate.net |

| Non-small cell lung cancer (NSCLC) cells | Not applicable (HSP90 inhibition alone) | Repression | HSP90 inhibition was found to downregulate the expression of ATG7, suggesting an inherent ability of HSP90 inhibitors to suppress the autophagic response. | nih.gov |

| Incomplete thermal ablation animal model of hepatocellular carcinoma | None (17-AAG alone) | Induction | 17-AAG treatment alone activated autophagy, as shown by an increased conversion of LC3-I to LC3-II and decreased p62 levels, through the inhibition of the Akt/mTOR pathway. | nih.govspandidos-publications.com |

Advanced Methodologies and Future Directions in 17 Aag Hydrochloride Research

Structural Biology Investigations of 17-AAG (Hydrochloride)-Hsp90 Complexes

Elucidating the precise molecular interactions between 17-AAG and Hsp90 is fundamental to understanding its inhibitory mechanism and for the rational design of next-generation inhibitors. Several high-resolution structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), have been instrumental in visualizing this interaction.

X-ray Crystallography: Crystal structures of the N-terminal domain (NTD) of Hsp90 in complex with 17-AAG or its analogs have provided foundational insights. These studies reveal that 17-AAG binds deep within the ATP-binding pocket of the NTD. nih.govfrontiersin.org This binding competitively inhibits the ATPase activity of Hsp90, which is crucial for its chaperone cycle. nih.gov For instance, the crystal structure of human Hsp90α complexed with 17-DMAG, a derivative of 17-AAG, showed detailed interactions within the binding site and revealed that the inhibitor induces a conformational change in the protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies in solution have complemented crystal structures by providing dynamic information about the 17-AAG-Hsp90 interaction. nih.gov NMR has been used to map the binding sites and to study the conformational changes induced by the inhibitor. mdpi.com Studies have confirmed that 17-AAG and other N-terminal inhibitors bind to the ATP pocket, impacting residues consistent with those observed in crystal structures. nih.gov These techniques allow for the characterization of the protein's dynamics in its apo, ATP-bound, and inhibitor-bound states, offering a more complete picture of the allosteric regulation of Hsp90. nih.gov

These structural investigations collectively confirm that 17-AAG occupies the nucleotide-binding pocket in the N-terminal domain, leading to a conformational state that is incompatible with client protein maturation. frontiersin.org

| Technique | Key Findings | References |

|---|---|---|

| X-ray Crystallography | Reveals 17-AAG and its analogs bind within the N-terminal ATP pocket, providing a static, high-resolution view of inhibitor-protein interactions. | nih.govnih.gov |

| NMR Spectroscopy | Confirms the binding location in solution and provides insights into the dynamic conformational changes of Hsp90 upon 17-AAG binding. | nih.govnih.govmdpi.com |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizes large Hsp90 complexes and shows that 17-AAG analogs induce significant conformational shifts, impacting the chaperone's overall structure. | nih.govresearchgate.net |

High-Throughput Screening for Novel Hsp90 Modulators

The clinical development of 17-AAG has been hampered by challenges such as poor water solubility and potential hepatotoxicity. nih.gov This has spurred extensive high-throughput screening (HTS) campaigns to identify novel small-molecule inhibitors of Hsp90 with improved pharmacological properties. These screens often utilize biochemical or cell-based assays to rapidly evaluate large compound libraries.

Biochemical assays typically measure the inhibition of Hsp90's ATPase activity or the displacement of a fluorescently labeled probe from the ATP-binding pocket. Cell-based assays often monitor the degradation of Hsp90 client proteins, such as HER2 or c-Raf-1, or measure the induction of the heat shock response, indicated by increased levels of Hsp70. oup.comoup.com

These HTS efforts have led to the discovery of structurally diverse Hsp90 inhibitors beyond the ansamycin (B12435341) class. While 17-AAG serves as a benchmark compound in these screens, the goal is to identify novel scaffolds that may offer different binding modes, improved selectivity, and more favorable drug-like properties. nih.gov The identification of compounds like SNX-2112 and others demonstrates the success of these screening approaches in expanding the chemical space of Hsp90 inhibitors. frontiersin.org

Nanocarrier and Drug Delivery System Research for Preclinical Applications

To overcome the pharmaceutical limitations of 17-AAG, significant research has focused on developing advanced drug delivery systems. nih.gov Nanocarriers offer a promising strategy to improve the solubility, stability, and tumor-targeting of 17-AAG, potentially enhancing its therapeutic index.

Various types of nanocarriers have been explored in preclinical studies:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like 17-AAG, improving their aqueous solubility and circulation time.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to carry 17-AAG, allowing for controlled release and potential surface modification for active targeting.

Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, encapsulating 17-AAG within their hydrophobic core.

These nanotechnology-based approaches aim to increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues, thereby reducing off-target toxicity. Research in this area is a critical step in translating the potent anti-tumor activity of 17-AAG into a more clinically viable therapeutic. nih.gov

Omics-Based Approaches to Elucidate 17-AAG (Hydrochloride) Mechanisms (e.g., Proteomics, Transcriptomics)

"Omics" technologies provide a global, unbiased view of the cellular response to Hsp90 inhibition by 17-AAG, revealing complex downstream effects beyond the degradation of known client proteins.

Proteomics: Mass spectrometry-based proteomics has been invaluable for identifying the full spectrum of Hsp90 client proteins (the "interactome") and quantifying changes in their abundance following 17-AAG treatment. These studies have confirmed the degradation of key oncoproteins like c-Raf-1 and Cdk4, and have also led to the discovery of novel Hsp90 clients and co-chaperones. oup.com Proteomics can also reveal changes in post-translational modifications and cellular signaling pathways affected by Hsp90 inhibition.

Transcriptomics: Microarray and RNA-sequencing analyses have been used to profile changes in gene expression in response to 17-AAG. A characteristic transcriptional signature of Hsp90 inhibition is the robust induction of heat shock proteins, particularly Hsp70. oup.com This is considered a pharmacodynamic biomarker of target engagement. Transcriptomic studies can also uncover unexpected effects on various cellular processes and signaling networks, providing a broader understanding of 17-AAG's mechanism of action.

Together, these omics approaches offer a systems-level perspective on the cellular consequences of Hsp90 inhibition, helping to identify biomarkers of response and potential combination therapy strategies.

Identification of Novel Off-Target Effects and Pleiotropic Actions in Non-Clinical Systems

While the primary target of 17-AAG is Hsp90, it is crucial to investigate potential off-target effects and other pleiotropic actions that may contribute to its biological activity or toxicity. In non-clinical systems, studies have explored the broader impact of 17-AAG on cellular homeostasis. For example, research has shown that 17-AAG can downregulate the expression of the gene stk38. medchemexpress.com

Investigating these non-Hsp90-mediated effects is essential for a comprehensive understanding of the drug's pharmacology. Techniques such as chemical proteomics with affinity-based probes can help identify other cellular proteins that may interact with 17-AAG. Understanding these off-target interactions is critical for interpreting preclinical results and anticipating potential clinical effects.

Development and Application of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts, Genetically Engineered Mouse Models)

To better predict the clinical efficacy of 17-AAG and other Hsp90 inhibitors, researchers are increasingly using more sophisticated preclinical models that more accurately recapitulate human cancer.

Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue into immunodeficient mice, maintain the heterogeneity and architecture of the original human tumor. These models have been used to evaluate the anti-tumor activity of 17-AAG in a context that is more representative of the clinical setting. oup.com

Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors in their native microenvironment in response to specific genetic alterations, providing powerful models for studying tumor initiation, progression, and response to therapy.

Organoids: Three-dimensional organoid cultures derived from patient tumors can be used for in vitro drug screening. These models preserve the cellular diversity and structure of the original tumor and offer a platform for higher-throughput testing of Hsp90 inhibitors.

These advanced models are crucial for exploring mechanisms of resistance, identifying predictive biomarkers, and testing novel combination strategies involving 17-AAG, ultimately bridging the gap between preclinical findings and clinical outcomes.

| Model Type | Description | Application in 17-AAG Research |

|---|---|---|

| Patient-Derived Xenografts (PDXs) | Implantation of human tumor fragments into immunodeficient mice. | Evaluating anti-tumor efficacy in models that reflect human tumor heterogeneity. oup.com |

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors with specific genetic drivers. | Studying the role of Hsp90 in genetically defined cancers and the impact of 17-AAG. |

| Organoids | 3D in vitro cultures derived from patient tumors that mimic organ structure. | High-throughput screening and personalized medicine approaches for Hsp90 inhibitors. |

Q & A

Q. Why have clinical trials for 17-AAG faced limitations, and how are newer analogs overcoming these?

- 17-AAG’s hepatotoxicity and poor bioavailability stalled its development. IPI-504 (retaspimycin) and 17-DMAG offer improved solubility and lower toxicity. Current Phase II trials for IPI-504 focus on combination therapies (e.g., with trastuzumab in HER2+ cancers), using IV formulations to bypass solubility issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.